molecular formula C6H9ClN2O2 B2618109 1,6-Dimethylpyrimidine-2,4-dione;hydrochloride CAS No. 2309468-68-4

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride

Cat. No.: B2618109
CAS No.: 2309468-68-4
M. Wt: 176.6
InChI Key: XFRXGHAFRKYMHO-UHFFFAOYSA-N
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Description

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethylpyrimidine-2,4-dione;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylated pyrimidine derivatives.

    Cyclization Reaction: The key step involves the cyclization of the starting materials to form the pyrimidine ring.

    Hydrochloride Formation: The final step involves the conversion of the pyrimidine derivative to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced pyrimidine derivatives.

Scientific Research Applications

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,6-Dimethylpyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes involved in nucleotide metabolism . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dimethylpyrimidine-2,4-dione;hydrochloride is unique due to its specific substitution pattern and potential applications in diverse fields. Its methyl groups at positions 1 and 6 confer distinct chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,6-dimethylpyrimidine-2,4-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-4-3-5(9)7-6(10)8(4)2;/h3H,1-2H3,(H,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRXGHAFRKYMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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